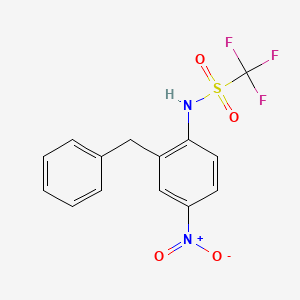
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a trifluoromethanesulfonamide group. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. One common method includes the nitration of benzyl phenyl ether to introduce the nitro group, followed by the introduction of the trifluoromethanesulfonamide group through a sulfonation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and other substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethanesulfonamide group can enhance the compound’s stability and reactivity. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 4-nitrophenyl ether
- N-(2-Benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61424-27-9 |
|---|---|
Formule moléculaire |
C14H11F3N2O4S |
Poids moléculaire |
360.31 g/mol |
Nom IUPAC |
N-(2-benzyl-4-nitrophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O4S/c15-14(16,17)24(22,23)18-13-7-6-12(19(20)21)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
Clé InChI |
MQMFXAMUUZPFCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


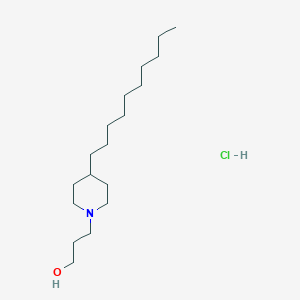
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

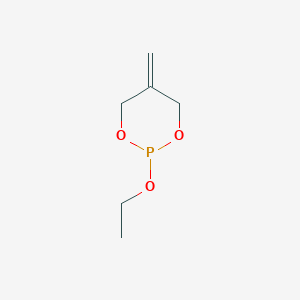
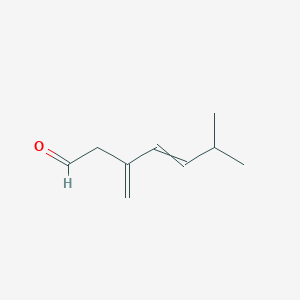
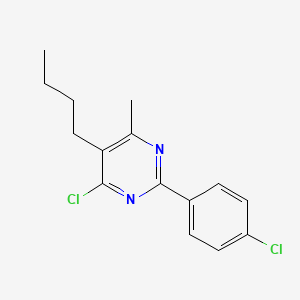
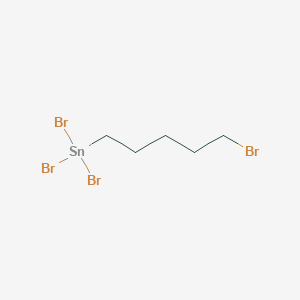
propanedioate](/img/structure/B14589763.png)
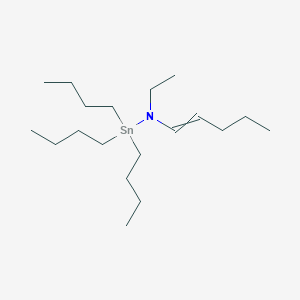
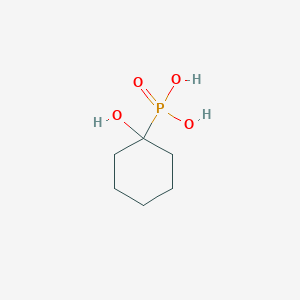
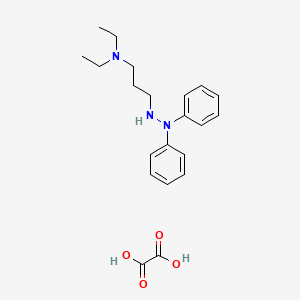

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
